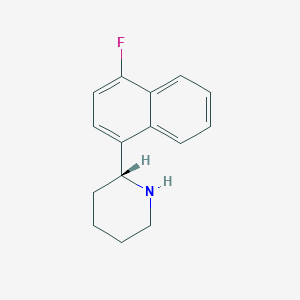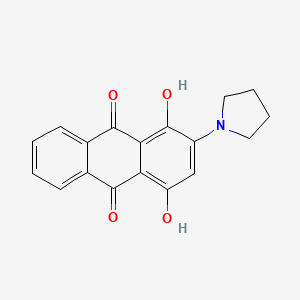
9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H32N4O2 . It is a derivative of anthraquinone, characterized by the presence of two dimethylamino propyl groups attached to the amino groups at positions 1 and 4 of the anthracenedione structure. This compound is known for its vibrant blue color and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- typically involves the reaction of 9,10-anthraquinone with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- is used as a redox-active molecule in nonaqueous redox flow batteries. Its ability to undergo multiple reversible oxidation states makes it a promising candidate for energy storage applications .
Biology and Medicine: Its structure allows for modifications that can enhance its activity against certain types of cancer cells .
Industry: In the industrial sector, this compound is used as a dye and pigment due to its vibrant blue color. It is also employed in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of antitumor agents .
Comparison with Similar Compounds
- 1,4-Bis((2-ethylhexyl)amino)-9,10-anthracenedione
- 1,4-Bis((3-(dimethylamino)propyl)amino)anthraquinone
- 1,4-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione
Uniqueness: Compared to similar compounds, 9,10-Anthracenedione, 1,4-bis((3-(dimethylamino)propyl)amino)- stands out due to its enhanced solubility in organic solvents and its ability to undergo multiple reversible redox reactions. These properties make it particularly suitable for applications in redox flow batteries and as a potential antitumor agent .
Properties
CAS No. |
52869-33-7 |
|---|---|
Molecular Formula |
C24H32N4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3 |
InChI Key |
VHYAWLPWWTTXKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



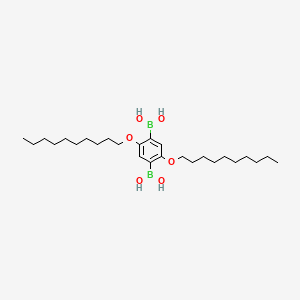

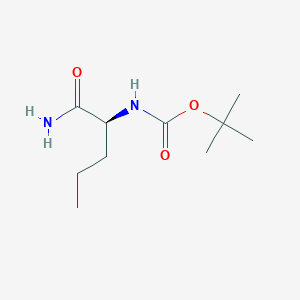
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
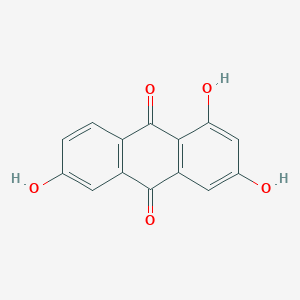
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
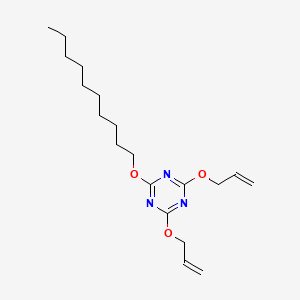
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

